molecular formula C22H25N3O4 B12019268 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 767335-41-1

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12019268
CAS No.: 767335-41-1
M. Wt: 395.5 g/mol
InChI Key: XNZUSMBEISUQBN-BUVRLJJBSA-N
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Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method involves the condensation of an aldehyde with a hydrazine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions. For instance, the reaction of phthalide, hydrazine hydrate, and an aldehyde in ethanol can yield hydrazone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific functional groups and potential applications. Its allyloxy and propoxy substituents may confer distinct chemical and biological properties compared to other hydrazone derivatives.

Properties

CAS No.

767335-41-1

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H25N3O4/c1-3-13-28-19-11-9-17(10-12-19)22(27)23-16-21(26)25-24-15-18-7-5-6-8-20(18)29-14-4-2/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,27)(H,25,26)/b24-15+

InChI Key

XNZUSMBEISUQBN-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

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